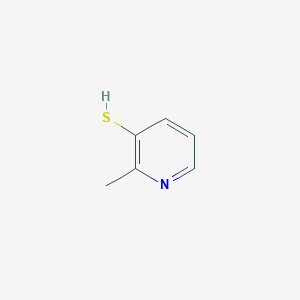

2-Methylpyridine-3-thiol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylpyridine-3-thiol can be synthesized through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney nickel and a low boiling point alcohol such as 1-propanol at high temperature. The reaction proceeds with high selectivity and yields the desired product in good quantities .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors allows for efficient production with reduced waste and shorter reaction times compared to traditional batch processes .

Analyse Des Réactions Chimiques

S-Alkylation Reactions

2-Methylpyridine-3-thiol undergoes S-methylation under acidic methanol conditions. In the presence of sulfuric acid, refluxing yields the corresponding thioether with high selectivity:

-

Reaction :

-

Yield : 62–81% (depending on acid strength and equivalents) .

-

Mechanism : Acid catalysis promotes thiol deprotonation, enabling nucleophilic attack by methanol-derived methyl groups.

| Entry | Acid Used | Equivalents | Product Yield (%) |

|---|---|---|---|

| 1 | HSO | 5.5 | 62 |

| 2 | HSO | 8.0 | 81 |

| 3 | p-TsOH | 2.0 | 74 |

Nucleophilic Substitution at Pyridine Ring

The electron-withdrawing pyridine ring facilitates substitution at adjacent positions. For example:

-

Halogen Displacement : 3-Iodopyridine derivatives undergo thiolation with xanthates (ROCSK) in DMF at 150°C, yielding 3-(alkyl/arylthio)pyridines .

-

Example :

-

Yield : 85–92% for monosubstituted products.

-

| Substrate | Xanthate | Product | Yield (%) |

|---|---|---|---|

| 3-Iodopyridine | EtOCSK | 3-(Ethylthio)pyridine | 92 |

| 2-Fluoro-3-iodopyridine | EtOCSK | 2-(Ethylthio)-3-iodopyridine | 90 |

Thiol-Thione Tautomerism

The thiol group exhibits tautomerism with the thione form, influenced by solvent polarity:

-

Equilibrium :

-

Stability : Thione form dominates in polar solvents (e.g., DO, CHCl) due to resonance stabilization and higher dipole moments .

-

Thermodynamics : ΔG° (gas phase) favors thiol by 2.61 kcal/mol, but solvation reverses preference by 1.96 kcal/mol .

Radical-Mediated Reactions

Radical pathways dominate in halogen substitution reactions:

-

Mechanism : I acts as an initiator, generating thiyl radicals (RS- ) that displace halogens via single-electron transfer (SET) .

-

Evidence : Reactions are inhibited by radical scavengers (TEMPO, BHT), confirming radical intermediates .

Synthetic Limitations

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2-Methylpyridine-3-thiol serves as a valuable building block in the synthesis of complex organic molecules. Its thiol group allows for nucleophilic substitution reactions, making it an essential intermediate in creating various thioethers and other sulfur-containing compounds. For instance, it can react with electrophiles to form thioether derivatives, which are useful in medicinal chemistry and material science .

Nucleophilic Functionalization

Recent studies have highlighted its reactivity with nitropyridines, where this compound acts as a nucleophile. This interaction leads to regioselective substitutions that can be exploited to synthesize novel compounds with tunable photophysical properties . The ability to selectively modify the pyridine ring enhances the compound's utility in developing new materials and pharmaceuticals.

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits potential antimicrobial and antioxidant activities. These properties are attributed to its ability to form covalent bonds with metal ions and other electrophiles, influencing biological pathways. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound in medicine. Its interactions with biological macromolecules suggest potential roles as a drug candidate or a lead compound in drug discovery efforts . For example, its derivatives have been investigated for their efficacy against cancer cells, showcasing promising results in preliminary studies.

Industrial Applications

Fine Chemicals and Agrochemicals

In industrial settings, this compound is utilized in producing fine chemicals and agrochemicals. Its versatility allows it to be incorporated into formulations that require sulfur-containing compounds, which are often critical for enhancing the performance of agricultural products .

Polymer Production

The compound is also explored for use in polymer chemistry. Its thiol functionality can participate in thiol-ene reactions, leading to the synthesis of novel polymeric materials with desirable properties such as enhanced thermal stability and mechanical strength .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Methylpyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to interact with proteins, enzymes, and other biomolecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

2-Methylpyridine: Lacks the thiol group, making it less reactive in certain chemical reactions.

3-Methylpyridine: The methyl group is attached to the third carbon, altering its chemical properties.

2,6-Lutidine: Contains two methyl groups, one on the second and one on the sixth carbon, providing different steric and electronic effects.

Uniqueness: 2-Methylpyridine-3-thiol is unique due to the presence of both a methyl and a thiol group on the pyridine ring.

Activité Biologique

2-Methylpyridine-3-thiol, a sulfur-containing derivative of pyridine, has garnered attention in recent years due to its diverse biological activities. This compound's potential applications span across fields such as medicinal chemistry, agriculture, and materials science. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

This compound is characterized by the presence of a thiol (-SH) group attached to a methyl-substituted pyridine ring. Its structure can be represented as follows:

This compound's unique properties arise from the electron-donating nature of the thiol group and the aromatic character of the pyridine ring.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. A notable investigation assessed its activity against Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae. The results indicated that:

| Compound | Zone of Inhibition (mm) | Most Effective Against |

|---|---|---|

| This compound | 18 | Klebsiella pneumoniae |

| Dithiocarbamate Complex (M1L) | 20 | Bacillus subtilis |

| Dithiocarbamate Complex (M2L) | 15 | Escherichia coli |

These findings suggest that this compound exhibits significant antibacterial properties, particularly effective against Klebsiella pneumoniae .

Antifungal Activity

The antifungal potential of this compound was evaluated in relation to its metal complexes. Research indicated that when coordinated with transition metals, the compound exhibited enhanced antifungal activity. For instance, studies showed that metal complexes derived from this compound demonstrated increased effectiveness against fungal strains such as Candida albicans and Aspergillus niger.

Anticancer Activity

The anticancer properties of this compound have been explored through various mechanisms. Research has indicated that this compound can induce apoptosis in cancer cells by interacting with cellular thiol-containing biomolecules. In vitro studies revealed that:

- Mechanism : Induction of oxidative stress leading to apoptosis.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

The results showed a significant reduction in cell viability at concentrations above 50 µM, highlighting its potential as an anticancer agent.

Case Studies

- Antibacterial Study : A study conducted on dithiocarbamate complexes derived from this compound demonstrated varying degrees of antibacterial activity. The complexes were synthesized and tested against three different bacterial strains using a paper disc diffusion method .

- Anticancer Mechanism : Another study focused on the interaction of this compound with thioredoxin reductase, revealing its potential to disrupt redox balance in cancer cells, leading to increased apoptosis .

Propriétés

IUPAC Name |

2-methylpyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQWZVMVSJLPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313406 | |

| Record name | 2-Methyl-3-pyridinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762272-47-9 | |

| Record name | 2-Methyl-3-pyridinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762272-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-pyridinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.